molecular formula C23H28N2O4 B2473121 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 2034259-03-3

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No.: B2473121
CAS No.: 2034259-03-3
M. Wt: 396.487
InChI Key: FOFSVWMCBUWPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide is a chemical compound with the CAS Number 2034259-03-3 and a molecular formula of C23H28N2O4. It has a molecular weight of 396.5 g/mol . This acetamide derivative features a complex structure that incorporates a dihydrobenzofuran moiety and a tetrahydro-2H-pyran ring, linked via an acetamide chain to a pyridin-3-yl group. The compound's structural features, including a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5, as well as a topological polar surface area of approximately 69.7 Ų, suggest potential for interesting physicochemical properties and biomolecular interactions . These characteristics make it a valuable building block for medicinal chemistry and drug discovery research, particularly in the synthesis and optimization of novel therapeutic agents. Researchers can utilize this compound in hit-to-lead optimization campaigns, library synthesis, and structure-activity relationship (SAR) studies. It is available for procurement in various quantities to suit different research scales . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[oxan-4-yl(pyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-23(2)13-17-5-3-7-19(22(17)29-23)28-15-20(26)25-21(16-8-11-27-12-9-16)18-6-4-10-24-14-18/h3-7,10,14,16,21H,8-9,11-13,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFSVWMCBUWPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC(C3CCOCC3)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural configuration that includes a benzofuran moiety and a pyridine derivative , which are known to contribute to various biological activities. Its molecular formula is C16H22N2O3C_{16}H_{22}N_2O_3 with a molecular weight of approximately 290.36 g/mol.

Preliminary studies suggest that the biological activity of this compound may be linked to its ability to interact with specific molecular targets involved in various biochemical pathways. For instance:

  • Indoleamine 2,3-dioxygenase (IDO) Inhibition : Similar compounds have been identified as inhibitors of IDO, an enzyme that plays a critical role in immune regulation and tumor progression. By inhibiting IDO, the compound may enhance anti-tumor immunity and improve the efficacy of cancer therapies.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. The inhibition of IDO can lead to increased levels of tryptophan and enhanced T-cell responses against tumors.

Anti-inflammatory Effects

The compound's structural attributes suggest potential anti-inflammatory effects. Compounds derived from benzofuran have been documented to exhibit moderate anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

Research Findings and Case Studies

A review of literature reveals several studies focusing on the biological activity of related compounds:

Compound Biological Activity Mechanism
2-(4-(dimethylamino)phenyl)-N-(pyridin-3-yl)acetamideAnticancerIDO inhibition
4-Aminoisobenzofuran-1,3-dioneAnticancerInduces apoptosis
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylateEnzyme inhibitionModulates immune response

These findings suggest that the benzofuran structure is conducive to various pharmacological activities, including anticancer and anti-inflammatory effects.

Synthesis and Chemical Reactions

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis typically begins with 2,2-dimethyl-2,3-dihydrobenzofuran and appropriate pyridine derivatives.
  • Reaction Conditions : Optimized conditions such as temperature, solvent choice (e.g., ethanol or methanol), and catalysts are crucial for achieving high yields.
  • Purification : Following synthesis, purification techniques such as column chromatography are employed to isolate the desired product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct pharmacological or synthetic data for the target compound are unavailable in the provided evidence, comparisons can be drawn with structurally related acetamide derivatives, such as the compound N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24, ). Below is a detailed analysis:

Structural Similarities and Differences

Feature Target Compound Compound 24 ()
Core Structure 2,3-Dihydrobenzofuran + pyridine-tetrahydropyran Pyrido-thieno-pyrimidine fused ring system
Functional Groups Ether, acetamide, pyridine, tetrahydropyran Acetamide, pyrido-thieno-pyrimidine, phenylamino
Molecular Weight ~435–450 g/mol (estimated) 369.44 g/mol
Key Substituents 2,2-Dimethyl (benzofuran), tetrahydro-2H-pyran 7-Methyl, phenylamino

Spectroscopic and Analytical Data

  • IR Spectroscopy: Compound 24 exhibits peaks at 3,390 cm⁻¹ (NH stretch), 1,730 cm⁻¹ (C=O amide), and 1,690 cm⁻¹ (pyrimidinone C=O) . The target compound would likely show similar NH and C=O stretches but additional signals for ether (C-O-C) and pyran oxygen.
  • ¹H-NMR :
    • Compound 24 displays aliphatic CH₃ groups (δ 2.10, 2.50) and aromatic protons (δ 7.37–7.47) .
    • The target compound’s NMR would feature peaks for dimethylbenzofuran (δ ~1.3–1.5 for CH₃), pyridine protons (δ ~7.5–8.5), and tetrahydropyran oxygen-linked CH₂ groups (δ ~3.0–4.0).

Pharmacological Implications

  • Compound 24: Pyrido-thieno-pyrimidine derivatives are often explored as kinase inhibitors or antimicrobial agents. The acetamide group may enhance solubility and binding affinity.
  • Target Compound : The benzofuran moiety is associated with antioxidant and anti-inflammatory activity, while the pyridine-tetrahydropyran system could improve blood-brain barrier penetration, suggesting CNS applications.

Q & A

Q. What are the critical steps in synthesizing 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the 2,2-dimethyl-2,3-dihydrobenzofuran-7-yl ether core via nucleophilic substitution or Mitsunobu reaction .
  • Step 2 : Introduction of the pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methylamine group via reductive amination or coupling reactions (e.g., Buchwald-Hartwig) .
  • Step 3 : Acetamide linkage using activated esters (e.g., HATU/DMAP-mediated coupling) . Solvent selection (e.g., DMF, dichloromethane) and temperature control (0–5°C for sensitive steps) are critical for yield optimization .

Q. How can researchers confirm the structural integrity of this compound?

Key analytical methods include:

  • NMR spectroscopy : Assigning peaks for the dihydrobenzofuran (δ 1.3–1.5 ppm for dimethyl groups) and pyran ring protons (δ 3.5–4.0 ppm) .
  • X-ray crystallography : Resolving the spatial arrangement of the tetrahydro-2H-pyran and pyridin-3-yl groups (e.g., bond angles and torsion angles) .
  • High-resolution mass spectrometry (HRMS) : Validating the molecular formula (e.g., [M+H]+ expected for C₂₁H₂₈N₂O₄) .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screening often includes:

  • Enzyme inhibition assays : Testing affinity for kinases or proteases via fluorescence polarization or FRET .
  • Cellular viability assays (e.g., MTT or ATP-luciferase): Dose-response curves (IC₅₀ values) in disease-relevant cell lines .
  • Solubility and stability tests : HPLC-based quantification in PBS or simulated biological fluids .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Advanced strategies include:

  • Reaction path search : Quantum chemical calculations (e.g., DFT) to predict intermediates and transition states for key steps like etherification or amide coupling .
  • Machine learning : Training models on reaction databases to predict optimal solvents, catalysts, or temperatures for yield improvement .
  • Molecular dynamics simulations : Assessing conformational stability of the tetrahydro-2H-pyran group during synthesis .

Q. How should researchers address contradictions in biological activity data across studies?

Systematic approaches include:

  • Dose-response normalization : Accounting for variations in assay conditions (e.g., cell density, serum concentration) .
  • Off-target profiling : Using proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .
  • Meta-analysis : Comparing datasets from orthogonal assays (e.g., enzyme inhibition vs. cellular activity) to resolve discrepancies .

Q. What mechanistic studies are recommended to elucidate its mode of action?

Advanced methodologies involve:

  • Isothermal titration calorimetry (ITC) : Quantifying binding thermodynamics to target proteins .
  • Cryo-EM or X-ray crystallography : Resolving compound-target complexes (e.g., kinase-inhibitor co-crystals) .
  • Metabolomics : Tracking downstream metabolic changes via LC-MS in treated cells .

Q. How can reaction conditions be scaled while maintaining purity?

Process chemistry considerations:

  • Flow chemistry : Continuous synthesis to control exothermic reactions (e.g., amide coupling) .
  • Membrane separation : Purifying intermediates using nanofiltration or reverse osmosis .
  • Design of experiments (DoE) : Statistical optimization of variables (temperature, stoichiometry) to minimize impurities .

Q. What structural modifications enhance its pharmacokinetic profile?

SAR-driven strategies include:

  • Pyran ring substitution : Introducing electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
  • Acetamide bioisosteres : Replacing the acetamide with sulfonamide or urea groups to modulate solubility .
  • Pro-drug approaches : Esterification of the hydroxyl group for enhanced bioavailability .

Q. How can researchers mitigate safety risks during synthesis?

Safety protocols aligned with CRDC guidelines :

  • Hazard assessment : Screening precursors for mutagenicity (e.g., Ames test).
  • Engineering controls : Using closed-system reactors for volatile intermediates.
  • Waste management : Neutralizing reactive byproducts (e.g., quenching with ascorbic acid).

Q. What comparative studies distinguish this compound from analogs?

Key analyses include:

  • Free-energy perturbation (FEP) : Computational comparison of binding affinities with triazolo-pyrimidine derivatives .
  • Pharmacophore alignment : Overlaying 3D structures to identify unique interactions (e.g., hydrogen bonding with the pyran oxygen) .
  • In vivo efficacy : Head-to-head studies in disease models (e.g., tumor xenografts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.